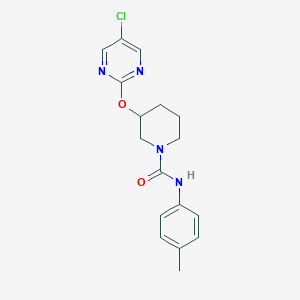
3-((5-chloropyrimidin-2-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-chloropyrimidin-2-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H19ClN4O2 and its molecular weight is 346.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-((5-Chloropyrimidin-2-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a chloropyrimidine moiety and a piperidine ring, which may contribute to its interaction with biological targets, potentially leading to therapeutic applications.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.
- Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.
- Functional Groups : The compound includes a chloropyrimidine group and a p-tolyl group, which are significant for its biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. The presence of the chloropyrimidine group enhances its binding affinity to target proteins, potentially inhibiting their activity.
- Receptor Interaction : It may interact with various receptors, including G-protein-coupled receptors (GPCRs), modulating signaling pathways that are crucial for cellular responses.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research on related pyrimidine derivatives has shown significant inhibition of cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells . The mechanism often involves the disruption of cell cycle progression and induction of apoptosis.
Antimicrobial Properties
Compounds with similar structures have also been evaluated for their antimicrobial activity. Some studies suggest that the introduction of halogenated pyrimidines can enhance the antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated the effect of chloropyrimidine derivatives on cancer cell lines | Demonstrated significant cytotoxicity in A431 cells, suggesting potential for anticancer drug development. |
| Study 2 | Investigated antimicrobial properties of pyrimidine compounds | Showed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Chloropyrimidine Intermediate : Starting from pyrimidine, chlorination is performed using reagents like phosphorus oxychloride.
- Piperidine Reaction : The chloropyrimidine is reacted with piperidine derivatives in the presence of bases such as potassium carbonate.
- Final Carboxamide Formation : The final step involves the introduction of the carboxamide functional group through acylation reactions.
Propiedades
IUPAC Name |
3-(5-chloropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-4-6-14(7-5-12)21-17(23)22-8-2-3-15(11-22)24-16-19-9-13(18)10-20-16/h4-7,9-10,15H,2-3,8,11H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZCWMWLYHTXIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













